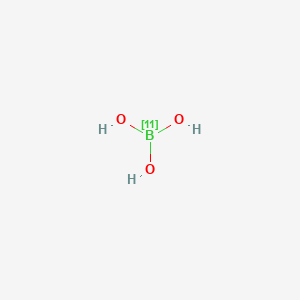

trihydroxy(11B)borane

Beschreibung

Historical Development of Boron Chemistry and Isotopic Significance

The journey to understanding compounds like trihydroxy(11B)borane begins with the discovery of its core element. Boron compounds have been known for millennia, but the element itself was not isolated until 1808. nih.gov This was achieved independently by Sir Humphry Davy in London, who used electrolysis on borates, and by Joseph-Louis Gay-Lussac and Louis-Jacques Thénard in Paris, who reduced boric acid with potassium. wikipedia.orgnih.gov Jöns Jacob Berzelius later identified it as an element in 1824. wikipedia.org

A pivotal moment in boron science came in 1920 when F.W. Aston, through mass spectrometry, discovered that boron is composed of two stable isotopes: ¹⁰B and ¹¹B. chemlin.org Natural boron consists of approximately 19.9% ¹⁰B and 80.1% ¹¹B. wikipedia.org This isotopic composition is not merely a chemical curiosity; it is fundamental to the element's utility in research.

The ¹¹B isotope is particularly significant due to its nuclear properties. Both boron isotopes are NMR-active, but ¹¹B, with a nuclear spin of 3/2 and a lower quadrupole moment than ¹⁰B, is more sensitive and provides sharper, more defined signals in Nuclear Magnetic Resonance (NMR) spectroscopy. chemlin.orgnsf.gov This characteristic makes ¹¹B an excellent probe for studying molecular structure, bonding, and dynamics in boron-containing compounds. chemlin.orgnih.gov The enrichment of compounds with the ¹¹B isotope, creating materials like this compound, leverages this property for high-precision analytical studies.

Table 1: Properties of Natural Boron Isotopes

| Property | Boron-10 (B1234237) (¹⁰B) | Boron-11 (¹¹B) |

| Natural Abundance | ~19.9% | ~80.1% |

| Protons | 5 | 5 |

| Neutrons | 5 | 6 |

| Nuclear Spin (I) | 3 | 3/2 |

| NMR Sensitivity | Lower | Higher |

| NMR Signal Quality | Broader Signals | Sharper Signals |

Research Context and Significance of this compound

This compound, which has the chemical formula H₃¹¹BO₃, is essentially boric acid where the boron atom is specified as the ¹¹B isotope, often with an isotopic purity of 99% or higher. sigmaaldrich.com Its significance in research stems directly from the advantageous nuclear properties of the ¹¹B atom.

The primary application of this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy . chemlin.org The use of an isotopically pure ¹¹B compound eliminates the complexities and potential signal broadening that can arise from the presence of the ¹⁰B isotope, allowing for clearer and more easily interpretable spectra. chemlin.org In aqueous solutions, its ¹¹B NMR chemical shift is typically observed around 18-20 ppm, which is characteristic of its sp² hybridization state.

Detailed Research Findings and Applications:

Structural Elucidation: ¹¹B NMR spectroscopy using ¹¹B-enriched compounds is a powerful method for determining the structure of boron-containing molecules. nih.gov It helps to distinguish between sp²-hybridized trigonal planar structures (like boric acid) and sp³-hybridized tetrahedral structures (like borate (B1201080) esters or adducts). nsf.gov

Quantitative Analysis: Quantitative ¹¹B NMR (qNMR) has been developed as a precise method for determining the concentration of boric acid in various samples, including commercial biocides. chemlin.orgrsc.org This technique offers a fast and reliable alternative to methods like inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org

Reaction Monitoring: Researchers use this compound to monitor chemical reactions in real-time. For instance, it is used to study the complexation of boric acid with polyols, which is fundamental to understanding boron's role in various chemical and biological systems. researchgate.netresearchgate.net It is also used to investigate the formation of borate esters and other derivatives.

Precursor for Labeled Compounds: this compound serves as a key starting material for the synthesis of a wide array of other ¹¹B-labeled compounds. This allows for the extension of isotopic labeling studies to more complex molecules, including boronic acids and borane (B79455) complexes.

Metabolic Studies: In biological research, both ¹⁰B and ¹¹B isotopes are used as food labels to trace and analyze boron metabolism within living organisms. borates.todaytracesciences.com

The compound itself is a weak Lewis acid with a trigonal planar molecular geometry. wikipedia.org This relatively low reactivity makes it stable and easy to handle in aqueous media, which is advantageous for many research applications.

Table 2: Research Applications of this compound

| Research Area | Specific Application | Significance |

| NMR Spectroscopy | Structural analysis of boron compounds. | Provides clear, high-resolution spectra for precise structural determination. nih.gov |

| Analytical Chemistry | Quantitative ¹¹B NMR (qNMR) for boric acid determination. | Offers a rapid, non-destructive, and accurate quantification method. rsc.org |

| Inorganic Chemistry | Study of boron coordination chemistry and hydrolysis. | Elucidates fundamental chemical behaviors of boron in solution. |

| Organic Synthesis | Precursor for other ¹¹B-labeled reagents. | Enables the synthesis of complex labeled molecules for mechanistic studies. |

| Biochemistry | Tracer for boron metabolism studies. | Allows for the tracking of boron uptake and distribution in biological systems. borates.todaytracesciences.com |

Compound Index

Structure

2D Structure

Eigenschaften

IUPAC Name |

trihydroxy(11B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583693 | |

| Record name | (~11~B)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-78-0 | |

| Record name | (~11~B)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [11B]orthoboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trihydroxy 11b Borane

Industrial Synthesis Approaches for Boric Acid-11B

The industrial production of boric acid, which can be adapted for ¹¹B enrichment, predominantly involves the acidification of borate (B1201080) minerals, with borax (B76245) being a primary feedstock.

Acidification of Borax with Mineral Acids: Process Optimization and Reaction Conditions

The conversion of borax (sodium borate decahydrate, Na₂B₄O₇·10H₂O) to boric acid is typically achieved through reaction with a strong mineral acid, most commonly sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). walshmedicalmedia.comirchemineral.com The fundamental reaction is an acid-base neutralization, where the borate anion is protonated to form boric acid.

The reaction with sulfuric acid is as follows: Na₂B₄O₇·10H₂O + H₂SO₄ → 4B(OH)₃ + Na₂SO₄ + 5H₂O irchemineral.com

And with hydrochloric acid: Na₂B₄O₇·10H₂O + 2HCl → 4B(OH)₃ + 2NaCl + 5H₂O irchemineral.com

Process optimization is critical for maximizing yield and purity. Key parameters that are controlled during production include reaction temperature, pH, liquid-to-solid ratio, and reaction time. walshmedicalmedia.comresearchgate.net Studies have shown that optimal conditions for the acidic leaching of boron from its ores can significantly enhance recovery. For instance, one study identified a temperature of 90°C, a reaction time of 2 hours, a liquid-to-solid ratio of 3, and a pH of 1 as optimal for achieving a boron recovery of 92.21%. walshmedicalmedia.com Another investigation determined that an optimum borax solution concentration of 1180 kg/m ³ resulted in a boric acid production yield of approximately 91%. researchgate.net

The pH of the solution is a critical factor, with a highly acidic environment (pH approaching zero to 2.0-3.0) favoring the formation of boric acid. irchemineral.com The reaction is often carried out in a hot, saturated solution of borax to facilitate the reaction and subsequent crystallization of boric acid upon cooling. irchemineral.com

Table 1: Optimized Reaction Conditions for Boric Acid Production from Borate Ores

| Parameter | Optimal Value/Range | Impact on Process |

|---|---|---|

| Temperature | 70°C - 90°C | Increases reaction rate and solubility of reactants. |

| pH | 1 - 3 | Ensures complete conversion of borate to boric acid. |

| Liquid-to-Solid Ratio | 3:1 | Affects leaching efficiency and concentration of the final product. |

| Reaction Time | 2 hours | Determines the extent of reaction completion. |

| Borax Solution Concentration | 1180 kg/m³ | Impacts production yield and purity. |

Scale-Up Considerations and Industrial Parameters for Trihydroxy(11B)borane Production

The industrial-scale production of boric acid involves several key stages: mining of boron-containing minerals, ore beneficiation to increase boron concentration, acid leaching in large reactors, filtration to remove insoluble impurities, concentration of the borate liquor through evaporation, crystallization by cooling, and finally, drying and packaging of the boric acid crystals. boricacid.net

When producing this compound, the primary consideration is the sourcing of ¹¹B-enriched feedstock. While the general production process remains similar, the handling and processing of the isotopically enriched material require more stringent controls to prevent isotopic dilution. The equipment must be designed to handle strong acids and the potentially corrosive nature of the reaction mixture at elevated temperatures. walshmedicalmedia.com

A significant challenge in the sulfuric acid route is the co-production of sodium sulfate (B86663), which can contaminate the boric acid. sid.ir The separation of sodium sulfate is a crucial step, often achieved by crystallization and filtration. irchemineral.com To minimize sulfate contamination in the final product, process parameters such as the rate of acid addition and crystallization temperature are carefully controlled. sid.ir

Specialized Synthesis for ¹¹B-Enriched Boron Compounds

For applications requiring high isotopic purity, specialized synthetic routes starting from enriched boron precursors are employed.

Synthesis from ¹¹B-Enriched Boron Trihalides

A common precursor for the synthesis of ¹¹B-enriched compounds is boron trifluoride (BF₃) that has been isotopically enriched in ¹¹B. 3m.com Companies that specialize in boron isotopes can produce ¹¹B-enriched boric acid with isotopic purity levels exceeding 99%. 3m.com The synthesis of this compound from ¹¹B-enriched boron trihalides typically involves a hydrolysis reaction. Boron trifluoride, for example, readily reacts with water to form boric acid and hydrofluoric acid.

BF₃ + 3H₂O → B(OH)₃ + 3HF

This reaction must be carefully controlled due to the corrosive nature of hydrofluoric acid. In the presence of boric acid, the formation of free hydrofluoric acid is suppressed. 3m.com The resulting this compound can then be purified through recrystallization.

Advanced Hydrolysis Techniques in ¹¹B Synthesis

Advanced hydrolysis techniques are employed to ensure complete conversion and high purity of the final this compound product. The hydrolysis of boron-containing compounds can be studied in detail using techniques such as solution-state ¹¹B NMR to monitor the reaction progress and identify any intermediate species. rsc.org The hydrolysis of borohydride (B1222165) compounds, for instance, has been shown to proceed directly to the borate anion, B(OH)₄⁻, which then equilibrates with polyborate species in solution. rsc.org While specific details on advanced hydrolysis techniques for ¹¹B-enriched boron trihalides are proprietary, the principles of controlled addition of reactants, temperature management, and in-situ reaction monitoring are central to achieving high-purity this compound.

Comparative Analysis of this compound Preparation Routes

The choice of synthetic route for this compound depends on the desired scale of production, required isotopic purity, and economic considerations.

The industrial synthesis via borax acidification is a well-established, cost-effective method for large-scale production of boric acid. irchemineral.comboricacid.net However, achieving high isotopic enrichment requires starting with enriched borax, which can be costly. The process also involves handling large quantities of mineral acids and managing by-product streams, such as sodium sulfate. walshmedicalmedia.comsid.ir The purity of the final product is dependent on the efficiency of the purification steps to remove mineral salts and other impurities from the ore. researchgate.net

The specialized synthesis from ¹¹B-enriched boron trihalides offers a more direct route to high-purity this compound. 3m.com This method provides excellent control over isotopic enrichment, with purities often exceeding 99.8%. 3m.com However, the starting materials, such as ¹¹B-enriched boron trifluoride, are expensive, making this route more suitable for smaller-scale, high-purity applications where cost is a secondary consideration. The process also requires specialized equipment to handle the highly reactive and corrosive nature of boron trihalides and their hydrolysis products. 3m.com

Table 2: Comparative Analysis of this compound Synthesis Routes

| Parameter | Industrial Synthesis (from Borax) | Specialized Synthesis (from Boron Trihalides) |

|---|---|---|

| Starting Material | ¹¹B-Enriched Borax or Boron Minerals | ¹¹B-Enriched Boron Trihalides (e.g., BF₃) |

| Scale of Production | Large-scale | Small to medium-scale |

| Isotopic Purity | Dependent on feedstock enrichment | High (often >99.8%) |

| Key Process Steps | Acid leaching, filtration, crystallization, purification | Controlled hydrolysis, purification |

| Advantages | Cost-effective for large volumes, established technology | High purity, precise isotopic control |

| Disadvantages | Potential for impurities, by-product management | High cost of starting materials, hazardous reagents |

Techno-Economic and Sustainability Assessments of Synthetic Pathways

The production of this compound, or ¹¹B enriched boric acid, is a specialized process primarily driven by the nuclear and semiconductor industries. 3m.com A comprehensive techno-economic and sustainability assessment involves evaluating both the synthesis of the boric acid molecule and the subsequent, highly specialized, isotope enrichment phase.

Baseline Production of Boric Acid:

The industrial production of natural boric acid often serves as a baseline for economic analysis. A common method is the reaction of boron-containing minerals, such as colemanite, with sulfuric acid. researchgate.net Techno-economic analyses of this process highlight several key cost drivers. For a plant with a capacity of 100,000 tons per year, the most significant factors influencing production costs are facility dependence (41.9%) and raw material costs (30.3%). researchgate.net Waste treatment also represents a notable portion of the operating costs, contributing over 13%. researchgate.net One study calculated the unit production cost of boric acid (with <100 ppm impurity) to be approximately $0.70 per kilogram, with an estimated payback period of 6.3 years for a commercial plant. researchgate.net

| Cost Component | Percentage of Total Operating Cost | Notes |

| Facility Dependence | 41.9% | Includes capital investment, depreciation, and maintenance. |

| Raw Materials | 30.3% | Primarily colemanite mineral and sulfuric acid. |

| Waste Treatment | 13.4% | Cost associated with managing byproducts and effluents. |

| Other | 14.4% | Includes utilities, labor, and other overheads. |

This interactive table summarizes the primary cost components in the production of boric acid from colemanite, based on a 100 kt/year plant capacity. researchgate.net

Isotope Enrichment—The Key Economic Driver:

The critical and most costly step in producing this compound is the isotopic enrichment process. Natural boron consists of approximately 19.9% ¹⁰B and 80.1% ¹¹B. frontiersin.org For applications in the nuclear and semiconductor industries, the ¹¹B isotope is enriched to purities often exceeding 99%. 3m.comsigmaaldrich.com

The separation of these isotopes is challenging and energy-intensive due to their nearly identical chemical properties. acs.org Traditional methods, such as the chemical-exchange rectification of boron trifluoride (BF₃) and ethers, are effective but can be highly corrosive and require expensive, specialized equipment. acs.org Newer, potentially greener methods like solvent extraction are under investigation, but achieving high purity requires a significant number of extraction stages—potentially 200 stages to reach 95% ¹¹B enrichment. acs.org

The high cost associated with the enrichment process is a primary restraint on the market. archivemarketresearch.com However, the global market for enriched boric acid (both ¹⁰B and ¹¹B) is growing, driven by the expansion of the nuclear energy sector and advancements in semiconductor manufacturing. archivemarketresearch.comdatainsightsmarket.com

Sustainability Considerations:

From a sustainability perspective, the entire lifecycle must be considered.

Raw Material Sourcing: The mining of boron minerals has an inherent environmental footprint that must be managed.

Energy Consumption: Isotope separation is the most energy-intensive part of the process. The sustainability of this compound production is heavily tied to the source of this energy. Utilizing renewable energy sources for the enrichment facility could significantly improve its environmental profile.

Chemical Use and Waste: The use of strong acids like sulfuric acid and complexing agents in separation processes generates chemical waste that requires treatment. researchgate.net Advances in separation technologies, such as solvent extraction or ion exchange, aim to reduce the use of corrosive materials and improve recyclability. acs.orgacs.org

Green Chemistry Perspectives in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact at two key stages: the initial synthesis of the boric acid precursor and the subsequent isotope enrichment.

Greener Synthesis of Boric Acid Precursor:

Boric acid itself is often considered an eco-friendly and mild acid catalyst for various organic transformations. thieme-connect.comresearchgate.net However, its own synthesis can be improved through green chemistry. The traditional method involves reacting borax with a strong mineral acid like hydrochloric acid (HCl), which has a moderate atom economy due to the production of sodium chloride as a byproduct. thieme-connect.com

A greener approach seeks to adhere to the 12 Principles of Green Chemistry, focusing on areas such as waste prevention, atom economy, and the use of safer solvents and reagents. acs.org For instance, research into the synthesis of other boron-containing compounds has demonstrated the use of:

Safer Solvents: Utilizing ethanol, which has low toxicity and is biodegradable, in place of more hazardous organic solvents. nih.gov

Energy Efficiency: Employing microwave irradiation, which can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. nih.govresearchgate.net

Catalysis: Using the boric acid product itself, or related boronic acids, as a catalyst in the reaction, which can improve efficiency and reduce the need for external catalysts. nih.govarkat-usa.org

Renewable Feedstocks: While not yet commercial for boric acid, research in green chemistry often targets the use of renewable starting materials.

| Green Chemistry Principle | Traditional Method (Borax + HCl) | Potential Green Improvement |

| 1. Waste Prevention | Produces NaCl salt waste. thieme-connect.com | Develop catalytic routes with higher atom economy. |

| 5. Safer Solvents & Auxiliaries | Aqueous reaction, generally safe. | Explore solvent-free methods or recyclable solvent systems. |

| 6. Design for Energy Efficiency | Typically requires heating/stirring. | Use of microwave irradiation to reduce reaction time and energy. nih.govresearchgate.net |

| 9. Catalysis | Stoichiometric use of strong acid. | Development of recyclable solid acid catalysts. |

This interactive table compares a traditional boric acid synthesis method against potential improvements based on the Principles of Green Chemistry.

Challenges in Greening Isotope Enrichment:

The isotope enrichment stage presents the most significant challenge from a green chemistry perspective. The separation process is inherently energy-intensive. While methods like solvent extraction are being explored as potentially "greener" alternatives to corrosive chemical exchange processes, they are still complex, multi-stage operations. acs.org

The primary avenue for improving the sustainability of enrichment is through Principle #6: Design for Energy Efficiency . acs.org This could involve:

Developing new separation membranes or resins with higher selectivity for ¹¹B, thereby reducing the number of stages and the associated energy demand.

Process intensification, such as using micro-channel distillation technology, to improve heat transfer and separation efficiency, which could reduce the physical footprint and energy consumption of the facility. mdpi.com

Powering enrichment facilities with renewable energy sources to decarbonize the process.

Ultimately, because boric acid and its derivatives are considered environmentally benign, the main focus for greening the synthesis of this compound lies in minimizing the energy and raw material inputs required for its production and purification. nih.govredox.com

Spectroscopic Characterization and Isotopic Effects in Trihydroxy 11b Borane

Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹¹B Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for studying boron-containing compounds. Natural boron consists of two NMR-active isotopes: ¹⁰B (I=3, ~19.9% natural abundance) and ¹¹B (I=3/2, ~80.1% natural abundance). acs.org The ¹¹B isotope is more frequently utilized due to its higher natural abundance, greater sensitivity, and smaller nuclear electric quadrupole moment, which results in sharper and more defined NMR signals. huji.ac.il

The chemical shift in ¹¹B NMR provides valuable information about the electronic environment and coordination number of the boron atom. For trihydroxy(11B)borane, which features a trigonal planar geometry with sp² hybridization, the boron nucleus is relatively deshielded.

In aqueous solutions, the ¹¹B NMR chemical shift for this compound is typically observed in the range of 18-20 ppm. In solid-state NMR studies, boric acid has been identified as an impurity with a characteristic chemical shift of approximately 19.6 ppm, relative to a reference standard of solid NaBH₄ at -42.06 ppm. acs.org The chemical shift is sensitive to factors such as solvent, concentration, and temperature. The addition of a ligand to the empty p-orbital of the boron atom to form a tetracoordinate species results in a characteristic upfield shift in the ¹¹B NMR spectrum. sdsu.edu

¹¹B NMR Chemical Shifts for Trihydroxyborane and Related Species

| Compound/Species | Coordination | Hybridization | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound (aqueous) | 3 | sp² | 18 - 20 | |

| Boric Acid (solid-state impurity) | 3 | sp² | ~19.6 | acs.org |

| Boronic Acids/Esters | 3 | sp² | ~30 | sdsu.edu |

| Borohydride (B1222165) (BH₄⁻) | 4 | sp³ | -45 to -26 | sdsu.edu |

Spin-spin coupling in ¹¹B NMR spectra can provide direct evidence of covalent bonds between boron and other NMR-active nuclei. While direct ¹J(¹¹B-¹H) coupling is not observed in this compound because the hydrogen atoms are bonded to oxygen, this phenomenon is critical in other boron compounds like borohydrides. sdsu.edu In the borohydride anion (BH₄⁻), for example, the ¹¹B signal is split into a quintet by the four equivalent hydrogens, while the ¹H signal shows coupling to both ¹¹B and ¹⁰B isotopes. sdsu.edunanalysis.com

For this compound, structural information is primarily derived from the chemical shift, line width, and quadrupolar effects. The ¹¹B nucleus has a spin of I=3/2 and is therefore quadrupolar, which means it interacts with local electric field gradients. acs.org This interaction provides a mechanism for nuclear relaxation that often leads to broader NMR signals compared to spin I=1/2 nuclei. northwestern.edu The line width of the ¹¹B signal can thus give clues about the symmetry of the boron's local environment; more symmetrical environments like the tetrahedral BH₄⁻ lead to sharper signals. sdsu.edu Advanced techniques like two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR can be used to establish connectivity by showing correlations between the ¹¹B nucleus and protons on neighboring atoms (e.g., the -OH protons), aiding in the complete structural assignment of more complex boron-containing molecules. nih.gov

The use of compounds specifically enriched with the ¹¹B isotope, such as this compound, is a powerful strategy in boron chemistry research. Isotopic enrichment to levels exceeding 99% eliminates the spectral complexities arising from the presence of the quadrupolar ¹⁰B isotope. 3m.com This results in simpler, clearer, and more easily interpretable NMR spectra with significantly improved signal-to-noise ratios.

This high-precision data is invaluable for several advanced applications:

Reaction Monitoring: ¹¹B NMR spectroscopy using enriched compounds allows for real-time monitoring of chemical reactions. For instance, it is used to study the complexation of boric acid with polyols, a fundamental interaction in both chemical and biological systems.

Quantitative NMR (qNMR): The enhanced signal clarity from ¹¹B-enriched samples improves the accuracy of quantitative measurements, allowing for precise determination of the concentration of boron-containing species.

Vibrational and Electronic Spectroscopic Investigations of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the discrete vibrational energy levels of molecules. These methods are sensitive to bond strengths, molecular geometry, and atomic masses, making them well-suited for studying isotopic effects.

The substitution of one isotope for another in a molecule alters the reduced mass of the system without significantly changing the potential energy surface of the bonds. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, substituting the naturally less abundant ¹⁰B with the heavier ¹¹B isotope in trihydroxyborane results in a predictable shift of certain vibrational bands to lower frequencies (a redshift). libretexts.orgunivr.it

This isotopic shift is most pronounced for vibrational modes that involve significant movement of the boron atom. Key vibrational modes for boric acid include B-O stretching, O-H stretching, and B-O-H bending. ias.ac.in Studies on isotopically substituted boron compounds have shown that vibrational bands associated with B-O stretching are sensitive to the mass of the boron isotope. dtic.mil For example, the intense Raman line at 884 cm⁻¹ in boric acid is assigned to the symmetric B-O stretching vibration (A' symmetry). ias.ac.in Upon substitution with a different boron isotope, this band would be expected to shift.

By analyzing the magnitude of these isotopic shifts in the IR and Raman spectra, researchers can definitively assign specific vibrational modes and gain a more detailed understanding of the force constants of the bonds involving the boron atom. libretexts.orgdtic.mil

Assigned Raman Frequencies for Crystalline Boric Acid

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Symmetry Species | Reference |

|---|---|---|---|

| 3250 | O-H stretching | E₂g | ias.ac.in |

| 3165 | O-H stretching | Ag | ias.ac.in |

| 1172 | B-O-H bending | E₂g | ias.ac.in |

| 1085 | B-O-H bending | Ag | ias.ac.in |

| 884 | B-O stretching | Ag | ias.ac.in |

| 735 | B-O-H out-of-plane bending | E₁g | ias.ac.in |

| 499 | O-B-O bending | E₂g | ias.ac.in |

Chemical Reactivity and Reaction Mechanisms of Trihydroxy 11b Borane

Fundamental Reaction Pathways of Boric Acid-11B

The reaction pathways of trihydroxy(11B)borane are characterized by oxidation-reduction processes centered on the boron atom and condensation reactions involving its hydroxyl groups.

This compound contains boron in the +3 oxidation state, which is its highest and most common oxidation state. d-nb.inforesearchgate.net Consequently, it is not readily oxidized further. Instead, this compound is often the product of oxidation reactions involving other boron compounds. For instance, boronic acids (RB(OH)₂) are susceptible to oxidative damage, a process known as oxidative deboronation, which converts them into an alcohol and boric acid. youtube.com This reaction proceeds via nucleophilic attack on the boron atom, followed by a 1,2-shift of the carbon atom from boron to oxygen, leading to a labile boric ester that rapidly hydrolyzes. youtube.com

The stability of borates, the derivatives of boric acid, is a key aspect of this chemistry. While this compound itself is the stable endpoint of oxidation for many organoboron compounds, its derivatives can be formed through various reactions without a change in the +3 oxidation state of boron.

The reduction of this compound to elemental boron-11 is a thermodynamically demanding process that requires high temperatures and potent reducing agents. The primary pathways involve the reduction of boron trioxide (B₂O₃), which is readily formed by the thermal dehydration of boric acid. researchgate.netnih.gov

Key industrial and laboratory methods for this reduction include:

Carbothermic Reduction : At very high temperatures (typically above 2000°C), carbon can be used to reduce boron oxide. youtube.comias.ac.in This strongly endothermic process is a primary route for producing boron carbide (B₄C), but elemental boron can also be obtained. youtube.com911metallurgist.comgoogle.com The reaction is generally represented as: 2B₂O₃ + 7C → B₄C + 6CO. 911metallurgist.com

Electrolytic Reduction : Elemental boron can be produced by the electrolysis of molten salts containing boron compounds. study.com This can involve the electrolysis of fused borates (like borax) or mixtures of alkali metal halides and fluorides with boron trioxide. researchgate.netbham.ac.ukmdpi.com In this process, B(III) ions are reduced to elemental boron at the cathode. study.combham.ac.uk

This compound readily undergoes esterification via condensation reactions with a wide range of hydroxyl-containing compounds, such as alcohols and carboxylic acids, to form borate (B1201080) esters. nih.govsemanticscholar.org This reactivity is fundamental to its role as a catalyst and its interaction with biological molecules.

The reaction is a reversible covalent condensation pathway. google.com this compound can catalyze the selective esterification of α-hydroxycarboxylic acids, reacting more readily with the carboxyl group adjacent to a hydroxyl group. nih.gov The mechanism is believed to involve the formation of a complex between the boric acid and the substrate, which activates the carboxylic acid for esterification. semanticscholar.org Boron oxide (B₂O₃), the anhydride of boric acid, is also an efficient reagent for direct esterification reactions.

| Substrate Type | Reactant Example | Product Type |

| Alcohols | Methanol | Trimethyl borate |

| Diols | Ethylene glycol | Cyclic boronate ester |

| α-Hydroxycarboxylic Acids | Lactic Acid | 1:1 and 1:2 complexes |

| Polyols | Glycerol | Cyclic boronate ester |

Lewis Acidity and Coordination Chemistry of this compound

The boron atom in this compound has a vacant p-orbital, making it an electron-pair acceptor and thus a Lewis acid. youtube.comresearchgate.net This Lewis acidity is central to its aqueous chemistry and its ability to form complexes with a variety of donor molecules (Lewis bases). Unlike Brønsted-Lowry acids, which donate protons, boric acid's acidity in aqueous solution arises from its ability to accept a hydroxide (B78521) ion from water, forming the tetrahydroxyborate anion, [B(OH)₄]⁻.

As a Lewis acid, this compound reacts with Lewis bases to form coordination complexes or adducts. researchgate.net A Lewis base donates an electron pair to the boron atom, resulting in a change in the boron's coordination from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). google.com

The most common example is the reaction with water: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

Other Lewis bases, such as amines and phosphines, can also form adducts with boranes. The stability of these adducts is dependent on the strength of the Lewis base and the steric environment around the boron atom. The formation of these adducts can be monitored using ¹¹B NMR spectroscopy, as the change in coordination and hybridization results in a significant upfield shift of the NMR signal. researchgate.netgoogle.com

A hallmark of this compound chemistry is its reversible reaction with polyols and saccharides that possess cis-vicinal diol groups. This reaction forms stable five- or six-membered cyclic boronate esters. 911metallurgist.comgoogle.com This complexation is a specific case of esterification and is highly dependent on pH. google.com

The formation of these chelate complexes involves the displacement of water molecules and results in the conversion of the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ geometry. google.com This change increases the acidity of the boron center, leading to the release of a proton and a decrease in the solution's pH. This phenomenon is the basis for many sensory applications involving boronic acids. google.com The complexation is dynamic and reversible, allowing for applications in dynamic covalent chemistry. itu.edu.trsemanticscholar.org

| Polyol/Saccharide Class | Reactant Example | Complex Type | Boron Hybridization in Complex |

| Simple Diol | Catechol | 1:1 and 1:2 Bischelate Complex | sp³ |

| Sugar Alcohol | Mannitol | Cyclic Boronate Ester | sp³ |

| Monosaccharide | Fructose | Furanose and Pyranose Esters | sp³ |

| α-Hydroxy Acid | Tartaric Acid | 1:1 and 1:2 Bischelate Complex | sp³ |

Aqueous Solution Chemistry and Hydrolysis Dynamics of this compound

The aqueous chemistry of this compound, commonly known as boric acid (B(OH)₃), is central to understanding the final products of the hydrolysis of various borane (B79455) compounds. When boranes such as sodium borohydride (B1222165) (NaBH₄) and ammonia (B1221849) borane (NH₃BH₃) are hydrolyzed, they ultimately convert to the tetrahydroxyborate anion (B(OH)₄⁻) in aqueous solutions. This anion exists in a pH-dependent equilibrium with trihydroxyborane.

In studies focusing on the hydrolysis of the borohydride anion (BH₄⁻) itself, short-lived intermediates such as BH₃OH⁻ have been detected under specific conditions where water acts as both solvent and reactant wikipedia.orgacs.org. However, the terminal species observed in these aqueous systems are consistent with B(OH)₄⁻ and its associated polyborates. The ¹¹B NMR chemical shifts are characteristic of these species and allow for their identification in solution.

¹¹B NMR Chemical Shifts of Boron Species in Aqueous Solution

| Boron Species | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| B(OH)₃/B(OH)₄⁻ Equilibrium | 8.3 | Signal representing the equilibrium between boric acid and the tetrahydroxyborate anion. nih.gov |

| Polyborates (e.g., B₃O₃(OH)₄⁻) | 11.9 | A broad signal indicating the presence of triborate and potentially higher-order borates like B₄O₅(OH)₄²⁻ or B₅O₆(OH)₄⁻. nih.gov |

| BH₃OH⁻ | -14.4 | A short-lived intermediate quartet signal observed under specific hydrolysis conditions. acs.org |

Broader Context: Borane-Mediated Organic Transformations

Beyond its fundamental aqueous chemistry, borane and its derivatives are cornerstone reagents in organic synthesis, primarily through transformations that form carbon-boron and carbon-hydrogen bonds. These reactions provide access to a vast array of valuable synthetic intermediates.

Advanced Hydroboration Methodologies

Hydroboration, the addition of a boron-hydrogen bond across an unsaturated C-C bond, has evolved significantly from its stoichiometric origins. Modern methodologies increasingly rely on catalysis to control selectivity and expand substrate scope acs.orgresearchgate.netredalyc.org.

A major advancement is Catalytic Asymmetric Hydroboration (CAHB) , which enables the synthesis of chiral organoboranes with high enantiopurity. This is typically achieved using chiral ligands, such as diphosphines (e.g., BINAP) or monophosphites, in complex with transition metals like rhodium or copper nih.govwikipedia.org. These methods can produce chiral products with excellent enantiomeric excess (up to 99% ee) rsc.org. The resulting chiral organoboronates are versatile intermediates for subsequent stereospecific transformations nih.gov.

Furthermore, directed hydroboration utilizes a functional group within the substrate to guide the catalyst to a specific site, overriding inherent steric or electronic biases. For example, carbonyl-directed CAHB of β,γ-unsaturated amides can afford γ-borylated products with high regio- and enantioselectivity (90-95% ee), a challenging outcome for traditional methods nih.govrsc.org.

Catalysis also provides powerful control over regioselectivity . While uncatalyzed hydroboration of vinylarenes typically yields the anti-Markovnikov product, the use of catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can reverse this selectivity to favor the Markovnikov product wikipedia.org. Recent research has also focused on employing more sustainable and earth-abundant metals, such as iron and cobalt, as catalysts for these transformations acs.orgrsc.org.

Examples of Advanced Catalytic Hydroboration

| Catalyst System | Substrate Type | Key Outcome | Selectivity |

|---|---|---|---|

| Rh(nbd)₂BF₄ / Chiral Phosphite Ligand | 1,1-Disubstituted Alkenes | Directed Asymmetric Hydroboration | High Enantioselectivity (90-95% ee). nih.govrsc.org |

| Cu(OAc) / (S,S)-Ph-BPE | 1,3-Enynes | Asymmetric Hydroboration | High Enantioselectivity (up to 99% ee). rsc.org |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Vinylarenes | Regioselectivity Control | Markovnikov Product Formation. wikipedia.org |

| Chiral Iminopyridine Oxazoline Iron(II) Complex | Olefins | Asymmetric Hydroboration | Anti-Markovnikov, High Enantioselectivity (up to 97% ee). rsc.org |

Electrophilic Activation of Borane Complexes in Catalysis

While boranes are inherently electrophilic Lewis acids, their reactivity can be significantly enhanced through various activation strategies, enabling their use in a broader range of catalytic processes, often under metal-free conditions.

One prominent strategy involves the use of Frustrated Lewis Pairs (FLPs) . An FLP consists of a sterically hindered Lewis acid (a borane) and a Lewis base (e.g., a phosphine) that are unable to form a classical adduct due to steric clash bris.ac.uk. This unquenched reactivity allows the pair to cooperatively activate small molecules. FLPs are notably capable of the heterolytic cleavage of dihydrogen (H₂), generating a phosphonium cation and a hydridoborate anion bris.ac.uknih.gov. This activation mechanism has established FLPs as highly effective metal-free catalysts for hydrogenation reactions bris.ac.uknih.govhelsinki.fi.

Another method is activation by strong boron Lewis acids , such as tris(pentafluorophenyl)borane, B(C₆F₅)₃. This powerful Lewis acid can activate Si-H bonds through η¹ coordination, forming a key Lewis adduct intermediate that facilitates various reduction processes, including deoxygenation, decarbonylation, and desulfurization rsc.orgrsc.org. The high electrophilicity of B(C₆F₅)₃ also allows it to activate C-H bonds in certain substrates, leading to direct borylation nih.gov.

Finally, the generation of highly electrophilic borenium ions represents a key activation pathway. These three-coordinate boron cations can be formed by hydride abstraction from a neutral Lewis base-borane adduct (L•BH₃) using a potent electrophile, such as the trityl cation [Tr]⁺ nih.gov. The resulting borenium ion is a powerful electrophile that can serve as a catalyst for amine-directed C-H borylation and other transformations nih.govacs.org.

Methods of Electrophilic Activation for Borane Complexes

| Activation Method | Activating Agent / Principle | Active Species | Catalytic Application |

|---|---|---|---|

| Frustrated Lewis Pairs (FLPs) | Sterically hindered Lewis acid/base pair | [R₃PH]⁺[HBR'₃]⁻ | Metal-free hydrogenation of imines, enamines; Dehydrogenation of amine-boranes. acs.orgbris.ac.uk |

| Strong Lewis Acid Catalysis | Highly electrophilic borane (e.g., B(C₆F₅)₃) | Lewis adducts (e.g., with Si-H bonds) | Reductive deoxygenation, desulfurization, C-H activation. rsc.orgrsc.orgnih.gov |

| Borenium Ion Formation | Hydride abstraction (e.g., by Trityl cation) | Three-coordinate borenium cation [L•BH₂]⁺ | Amine-directed C-H borylation. nih.govacs.org |

Computational and Theoretical Studies of Trihydroxy 11b Borane

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in determining the precise geometric and electronic features of trihydroxy(11B)borane. These studies consistently confirm that the molecule possesses a trigonal planar geometry, with the boron atom at the center of an equilateral triangle formed by the oxygen atoms. This structure is a direct consequence of the sp² hybridization of the boron atom.

Ab initio molecular orbital theory and Density Functional Theory (DFT) are common methods used to optimize the molecule's geometry. tandfonline.com Calculations at various levels of theory, such as Hartree-Fock (HF) with a 6-31G(d) basis set, have been employed to determine its structural parameters. tandfonline.com For instance, theoretical calculations provide bond lengths and angles that are in close agreement with experimental data. In related fluoroborane molecules, theoretically determined bond lengths using high-level methods like CCSD(T) have shown excellent agreement with values obtained from microwave spectroscopy. mdpi.com The B-O bond in boric acid is covalent, but the electron deficiency of the boron atom makes it a significant feature in the molecule's electronic structure and reactivity. This electron deficiency leads to a polarized C⁻–B⁺ bond in boron-doped fullerenes, creating an active site for molecular adsorption. nih.gov The ¹¹B isotope is particularly useful in these studies as it provides sharper and more defined signals in Nuclear Magnetic Resonance (NMR) spectroscopy compared to ¹⁰B, facilitating the characterization of molecular structure and bonding.

| Parameter | Theoretical Method | Calculated Value |

|---|---|---|

| B-O Bond Length | HF/6-31G(d) | ~1.36 Å |

| O-H Bond Length | HF/6-31G(d) | ~0.96 Å |

| O-B-O Bond Angle | HF/6-31G(d) | 120° |

| Molecular Geometry | Various | Trigonal Planar |

Investigations into Thermodynamic Isotope Effects

A significant area of computational research on this compound involves the study of thermodynamic isotope effects, particularly the fractionation of boron isotopes (¹⁰B and ¹¹B) between boric acid and the borate (B1201080) ion (B(OH)₄⁻). This process is of major importance in geochemistry for reconstructing historical seawater pH levels. chemrxiv.orgchemrxiv.orghawaii.edu

Theoretical calculations are employed to determine the equilibrium constant (often denoted as α or k) for the isotope exchange reaction:

¹⁰B(OH)₃ + ¹¹B(OH)₄⁻ ⇌ ¹¹B(OH)₃ + ¹⁰B(OH)₄⁻

These calculations typically involve computing the vibrational frequencies of the isotopic molecules to determine their reduced partition function ratios (RPFRs). tandfonline.comhawaii.edu The ratio of these RPFRs gives the equilibrium constant. Various theoretical approaches, from empirical valence force fields to high-level ab initio molecular orbital theory (e.g., MP2/aug-cc-pVTZ), have been used. tandfonline.comchemrxiv.org Early theoretical calculations reported a value of 1.0194 for the equilibrium constant, but more recent and rigorous studies, employing large clusters of water molecules to simulate solvation, suggest higher values, typically in the range of 1.028 to 1.030. chemrxiv.orgchemrxiv.org These computational studies are critical because experimental measurements can be highly sensitive and challenging to perform accurately. chemrxiv.org Theoretical results have challenged the assumption of no isotopic fractionation during the incorporation of borate into carbonates. researchgate.net

| Study/Method | Calculated Equilibrium Constant (k₃₋₄ or α) at ~25-27°C | Reference |

|---|---|---|

| Kakihana et al. (early theoretical) | 1.0194 | chemrxiv.orghawaii.edu |

| HF/6-31G(d) | 1.0360 (between B(OH)₃ and a dimer) | tandfonline.com |

| Rustad et al. (MP2/aug-cc-pVTZ, extrapolated) | 1.026 - 1.028 | chemrxiv.org |

| Alibakhshi et al. (high-precision theoretical) | 1.028 - 1.030 | chemrxiv.orgchemrxiv.org |

Computational Elucidation of Reaction Mechanisms Involving Boron Species

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of reactions involving boron species. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, and calculate the associated energy barriers.

For example, the mechanism of esterification between boric acid and diols has been investigated computationally. researchgate.net These studies have proposed pathways where both boric acid and the tetrahydroxyborate ion participate in the esterification steps, highlighting the need for a trigonal-to-tetrahedral boron exchange in a separate transition state. researchgate.net Similarly, DFT has been used to study the oxidative deboronation of boronic acid analogs, calculating the thermodynamics of reactions with reactive oxygen species like H₂O and H₂O₂. nih.gov Such studies provide detailed mechanistic pictures, including the calculation of reaction enthalpies and the characterization of intermediates. nih.gov

In materials science, computational studies have unraveled the mechanisms of catalytic CO oxidation on boron-doped fullerenes, considering pathways like the Eley–Rideal and Langmuir–Hinswood mechanisms. nih.gov In the context of hydrogen storage, solution-state ¹¹B NMR, complemented by computational simulations, has been used to follow the hydrolysis of mixtures containing ammonia (B1221849) borane (B79455) and sodium borohydride (B1222165), showing that the reaction proceeds via a Langmuir–Hinshelwood mechanism without observable intermediates. semanticscholar.orgrsc.org These computational approaches provide a level of detail that is often inaccessible through experimental methods alone, offering a deeper understanding of the reaction dynamics. rsc.org

Advanced Research Applications of Trihydroxy 11b Borane

Catalysis Research Utilizing Boron-Based Lewis Acids

The defining characteristic of trihydroxyborane and its derivatives is the presence of an empty p-orbital on the boron atom, making them potent electron acceptors, or Lewis acids. researchgate.netbohrium.com This feature is the cornerstone of their use in catalysis, enabling the activation of a wide range of substrates in organic synthesis. Research in this field has evolved from simple boron compounds to sophisticated organoborane structures designed to tune reactivity and selectivity.

Trihydroxy(11B)borane in Lewis Acid Catalysis Development

While trihydroxyborane (boric acid) is a weak Lewis acid, its fundamental structure informs the development of more powerful boron-based catalysts. The field of boron-based Lewis acid catalysis has gained significant traction, largely focusing on organoborane compounds where the hydroxyl groups are replaced by organic substituents. dntb.gov.uamdpi.com A prominent example is tris(pentafluorophenyl)borane, B(C₆F₅)₃, a strong Lewis acid whose catalytic activity has been extensively explored. mdpi.com The electron-withdrawing nature of the pentafluorophenyl rings significantly enhances the electrophilicity of the boron center compared to simpler trialkyl or triaryl boranes like triphenylborane (B1294497) (BPh₃). nih.gov

The development of these potent boron Lewis acids has provided a metal-free alternative to traditional transition-metal catalysts, which can be costly, toxic, and difficult to remove from final products. rsc.org Boron-based catalysts are generally cheaper, more earth-abundant, and offer unique reactivity profiles. researchgate.netbohrium.com Research has demonstrated that by modifying the electronic and structural properties of the borane (B79455), catalysts can be fine-tuned to achieve high chemoselectivity for a variety of chemical transformations. rsc.org

Table 1: Comparison of Boron-Based Lewis Acid Catalysts

| Catalyst Name | Formula | Key Features | Primary Applications |

|---|---|---|---|

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Strong, air-stable Lewis acid | Hydrosilylation, polymerization, frustrated Lewis pair (FLP) chemistry |

| Triphenylborane | B(Ph)₃ | Weaker, commercially available Lewis acid | Polymerization, cycloadditions, FLP chemistry |

Mechanistic Aspects of Catalytic Activity in Organic Synthesis

The catalytic action of boron Lewis acids is predicated on their ability to form a coordinate covalent bond with a nucleophilic substrate (a Lewis base). researchgate.net This interaction activates the substrate, rendering it more susceptible to subsequent reaction. For instance, in the hydrosilylation of carbonyl compounds, the borane catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack from a silane. mdpi.com

A groundbreaking area of research is the development of "frustrated Lewis pairs" (FLPs), which involve a sterically hindered boron Lewis acid and a bulky Lewis base. researchgate.net Because they are sterically prevented from forming a stable adduct with each other, these pairs can cooperatively activate small molecules like H₂, CO₂, and olefins. nih.gov

Another important mechanistic pathway involves the activation of Si-H bonds. The strong boron Lewis acid B(C₆F₅)₃ can coordinate to the hydride of a silane, forming a Lewis adduct that is a key intermediate in various reduction processes. rsc.org This mechanism has been harnessed for a range of defunctionalization reactions, including deoxygenation, decarbonylation, and dehalogenation, providing a powerful tool for selective chemical synthesis. rsc.org In some cases, the borane catalyst can play a cooperative role with a base to deprotonate a substrate, forming a borane-ligated intermediate that controls the selectivity of subsequent reactions, such as in asymmetric vinylogous Mannich reactions. mdpi.com

Environmental Catalysis Research with Boron Compounds

Boron compounds are emerging as key components in the development of catalysts for environmental remediation. Their application in this field is driven by the need for stable, cost-effective, and metal-free catalytic systems. acs.org Researchers have successfully synthesized boron-modified porous carbon catalysts for the degradation of persistent organic pollutants in water via a metal-free electro-Fenton process. acs.org

In these systems, specific boron functional groups play distinct roles. Density functional theory (DFT) calculations and X-ray photoelectron spectroscopy (XPS) have revealed that –BC₂O groups, along with C=O groups, promote the generation of hydrogen peroxide (H₂O₂), a key oxidant. acs.org Meanwhile, –BCO₂ groups are primarily responsible for activating H₂O₂ to produce highly reactive hydroxyl radicals (•OH), which then degrade the pollutants. acs.org This work provides deep insight into the reaction mechanism and aids in the rational design of efficient, metal-free catalysts for environmental applications. acs.org The use of boron compounds aligns with the principles of green chemistry by offering alternatives to heavy metal catalysts that can pose their own environmental risks. dntb.gov.ua

Contributions to Advanced Materials Science

The ability of boron compounds to form dynamic covalent bonds and interact with various functional groups has led to their integration into advanced materials. Research in this area focuses on creating materials with novel properties, such as stimuli-responsiveness and tailored surface chemistries.

Surface Functionalization and Hybrid Material Design

Surface functionalization is a critical process for altering the properties of a material to make it suitable for specific applications, such as improving its hydrophilicity or its compatibility as a filler in a polymer matrix. mdpi.com Boron compounds are utilized in the design of hybrid materials by modifying the surfaces of inorganic nanoparticles or nanotubes. For example, the surfaces of boron nitride nanotubes (BNNTs), which are often chemically inert, can be functionalized to improve their dispersion in solvents and polymers. researchgate.net This functionalization can create reactive sites on the surface, allowing for the covalent grafting of other molecules and enabling the design of new hybrid materials. researchgate.net

Similarly, the surface of inorganic oxides like zirconia (ZrO₂) can be functionalized with organophosphorus compounds to create nano-adsorbents. mdpi.com By grafting molecules with specific functionalities (e.g., phenyl groups) onto the nanoparticle surface, hybrid materials can be designed to capture pollutants like polycyclic aromatic hydrocarbons (PAHs) through tailored interactions. mdpi.com The creation of B-H bonds on the surface of hexagonal boron nitride (h-BN) through ball-milling is another strategy that creates a reactive surface capable of forming ammonia (B1221849) borane, a hydrogen storage material. researchgate.net

Research in Responsive Polymers and Smart Hydrogels

A significant area of materials science research involves the use of boronic acids to create "smart" or "intelligent" materials that respond to external stimuli. rsc.orgrsc.org Boronic acid-containing hydrogels are a prime example of such materials. rsc.org Hydrogels are three-dimensional, water-swollen polymer networks that are often biocompatible. rsc.orgnih.gov

The key chemical interaction enabling the responsive behavior of these hydrogels is the reversible formation of boronate esters between the boronic acid groups on the polymer backbone and diol-containing molecules. rsc.orgnih.gov This cross-linking is dynamic and sensitive to changes in the environment.

pH-Responsiveness: The boronic acid-boronate ester equilibrium is pH-dependent. At higher pH, the boron atom becomes more tetrahedral and anionic, affecting the hydrogel's swelling properties. acs.org This allows the hydrogel to swell or shrink in response to pH changes. nih.gov

Glucose-Responsiveness: Boronic acids can bind with glucose, which is a diol. This interaction can alter the cross-linking density of the hydrogel, causing it to swell or shrink in the presence of glucose. rsc.orgacs.org This property is heavily researched for applications like glucose sensors and self-regulated insulin (B600854) delivery systems. rsc.org

These materials can also exhibit self-healing and injectable properties due to the dynamic and reversible nature of the boronate ester bonds. nih.gov The mechanical properties of these hydrogels can be tuned by adjusting the ratio of boronic acid to diol moieties, making them highly versatile for applications in drug delivery, tissue engineering, and biosensors. rsc.orgnih.gov

Table 2: Stimuli-Responsive Behavior of Boronic Acid-Containing Hydrogels

| Stimulus | Underlying Mechanism | Resulting Property Change | Potential Application |

|---|---|---|---|

| pH | Shift in equilibrium between trigonal boronic acid and tetrahedral boronate anion. | Swelling or shrinking of the hydrogel network. | pH-triggered drug release. |

| Glucose/Diols | Competitive binding and reversible formation of boronate esters with diols. | Change in cross-linking density, leading to swelling or deswelling. | Glucose sensors, self-regulated insulin delivery. |

Boron Compounds in High-Performance Ceramic and Flame Retardant Research

Boron compounds, including this compound (boric acid), are integral to the research and development of advanced materials due to their unique chemical properties at high temperatures. In the field of high-performance ceramics, boron is a key component in materials like silicon carbide (SiC) and silicon nitride (Si₃N₄). mdpi.com These materials are known for their high hardness, excellent heat resistance, and chemical stability, making them suitable for demanding applications such as cutting tools and bearing balls. mdpi.com Boron-containing preceramic polymers, such as those derived from borazine, can be characterized using ¹¹B solid-state NMR to understand their transformation into boron nitride (BN) ceramics upon pyrolysis. researchgate.net

In flame retardant research, boron compounds function by forming a protective glassy layer or char on the surface of a material when exposed to heat. This barrier insulates the underlying polymer, limits the release of flammable gases, and suppresses smoke formation. researchgate.net Boric acid and borax (B76245), for instance, have been used to treat polyester-cotton blended fabrics, where they create a char layer upon burning that helps to stop the flame. nih.gov Research has compared the flame-retardant efficacy of various boron compounds—such as boric acid, boron oxide, and zinc borate (B1201080)—with conventional mineral fillers like aluminum trihydroxide (ATH) and magnesium hydroxide (B78521) (MH). researchgate.netbohrium.com In many cases, boron compounds have demonstrated superior performance in reducing heat release rates and increasing the limiting oxygen index (LOI), which is the minimum oxygen concentration required to support combustion. researchgate.netbohrium.com For example, in one study on epoxy resins, a sample containing 40% boric acid achieved the highest LOI value of 28.5. researchgate.net Another study found that 60 wt% boron oxide in thermoplastic polyurethane achieved a V-0 rating in the UL-94 vertical burn test and significantly reduced the peak heat release rate. bohrium.com

Comparison of Boron-Based Flame Retardants in Thermoplastic Polyurethane (TPU)

| Flame Retardant (at 60 wt%) | Limiting Oxygen Index (LOI) | UL-94 V Rating | Peak Heat Release Rate (pHRR) Reduction vs. ATH |

|---|---|---|---|

| Aluminum Trihydroxide (ATH) | 33.5% | V-0 | N/A (Reference) |

| Boron Oxide (BO) | 33.5% | V-0 | 62% |

| Colemanite (C) | Not specified | Not specified | Better than ATH |

| Zinc Borate (ZnB) | Not specified | Not specified | Similar to ATH |

Data synthesized from research on flame-retardant properties in TPU. bohrium.com

Analytical Chemistry Methodologies

Development of Boron-Based Sensors and Diagnostic Tools

The ability of boron compounds, particularly boronic acids, to form stable complexes with 1,2- or 1,3-diols is the foundation for their use in chemical sensors and diagnostic tools. This reversible covalent interaction is highly specific and has been exploited to develop fluorescent sensors for detecting and quantifying diol-containing molecules, such as carbohydrates and glycoproteins. Arylboronic acids attached to solid matrices are used in diol-specific affinity chromatography. nih.gov

Recent research has focused on creating novel fluorescent sensors for the detection of boron-containing compounds themselves, which are an emerging class of pharmaceuticals. mdpi.comnih.gov Many current boron-detection methods require expensive equipment or complex sample preparation. mdpi.comresearchgate.net To address this, researchers have developed fluorescent sensors based on ligands that chelate with boron, causing a detectable change in fluorescence. mdpi.com For example, a sensor using 2-(pyridine-2yl)phenol, an O- and N-chelation ligand, was shown to form a fluorescent complex with boronic acid-containing compounds. The formation of the complex resulted in a significant blue shift in the fluorescence wavelength and a 15-fold higher quantum yield compared to older imine-type sensors. mdpi.comresearchgate.net Boron-based probes have also been developed for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂) in living cells, which is a key marker for oxidative stress. nih.gov

Advanced Chromatographic and Spectrometric Techniques for Boronic Acid Analysis (e.g., UHPLC-MS, Nano-LC-EI/MS)

The analysis of boronic acids presents unique challenges due to their high polarity and tendency to undergo dehydration to form cyclic trimers known as boroxines, which can complicate analytical results. nih.govresearchgate.netresearchgate.net Consequently, traditional gas chromatography (GC) often requires a time-consuming derivatization step to convert the boronic acids into more stable and volatile esters. researchgate.netacs.org

To overcome these limitations, advanced liquid chromatography-mass spectrometry (LC-MS) methods have been developed. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the low-level quantification of boronic acids, particularly for identifying potentially mutagenic boronic acid impurities in pharmaceutical substances. waters.com These methods can achieve limits of quantification (LOQ) in the range of 0.005 to 0.05 ng/mL. waters.com

Another innovative approach is nano-liquid chromatography coupled with electron ionization mass spectrometry (Nano-LC-EI/MS). nih.govacs.org This technique directly introduces the eluent from the nano-LC into the heated electron impact ion source of the mass spectrometer, generating reproducible spectra even for highly polar compounds without the need for derivatization. nih.govacs.org The Nano-LC-EI/MS method has proven to be robust and reproducible, with good detection limits (up to 200 pg) and excellent linearity, making it a strong candidate for industrial applications. nih.govresearchgate.netacs.org

Performance of Advanced Analytical Methods for Boronic Acid Detection

| Technique | Key Advantage | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| UPLC-MS/MS | Ultra-low detection for impurity analysis | 0.005 to 0.05 ng/mL | waters.com |

| Nano-LC-EI/MS | Analysis of polar compounds without derivatization | ~1.0 µg (general); up to 200 pg (specific) | nih.govresearchgate.netacs.org |

| HPLC with PDA | Separation of multiple structurally similar boronic acids | Not specified | waters.com |

Comparison of modern analytical techniques for boronic acid analysis.

Colorimetric and Spectroscopic Detection Strategies for Boron Compounds

Colorimetric and spectroscopic methods offer accessible and often inexpensive strategies for the determination of boron concentration in various samples, including water and biological tissues. nih.gov These techniques rely on the reaction of boron with a specific chromogenic reagent to form a colored complex, the absorbance of which can be measured with a spectrophotometer. researchgate.net

One of the most established methods is the curcumin (B1669340) method. nih.govresearchgate.net In an acidic environment, boron forms a red-colored complex with curcumin called rosocyanin, which can be distinguished from the yellow color of the curcumin reagent itself. researchgate.net This method is highly selective and sensitive enough to quantify trace amounts of boron. researchgate.net Modified curcumin-based protocols can determine as little as 0.2 nanomoles of boron in a 300 µl sample volume. nih.gov

Other reagents used for the spectrophotometric determination of boron include azomethine-H, carmine, and crystal violet. rsc.orgresearchgate.net

Azomethine-H reacts with boron in an aqueous acidic medium to form a yellow complex and is noted for its high sensitivity, with a detection limit of 0.02 ppm. researchgate.net

Carmine forms a blue-colored complex with boron in the presence of concentrated sulfuric acid, with a maximum absorbance at 610 nm. researchgate.netiaea.org

Crystal Violet is used in a method where an anionic complex of boric acid and 2,6-dihydroxybenzoic acid forms a blue product with the dye, which is stable in the presence of poly(vinyl alcohol). This method has a molar absorptivity of 3.75 × 10⁴ L mol⁻¹ cm⁻¹. rsc.org

Spectrophotometric Reagents for Boron Detection

| Reagent | Complex Color | Maximum Absorbance (λmax) | Key Feature |

|---|---|---|---|

| Curcumin | Red (Rosocyanin) | ~550 nm | High selectivity and sensitivity for trace amounts. nih.govresearchgate.net |

| Azomethine-H | Yellow | 410 nm | High sensitivity with a detection limit of 0.02 ppm. researchgate.net |

| Carmine | Blue | 610 nm | Used for boron concentrations in the 1 to 10 ppm range. researchgate.netiaea.org |

| Crystal Violet | Blue | 600 nm | High molar absorptivity. rsc.org |

Summary of common reagents used for the colorimetric and spectroscopic detection of boron.

Research in Biological Systems and Medicinal Chemistry

Investigations into Boron Biometabolism and Biological Roles

Boron is recognized as an essential element for plants and is considered likely to be important for human and animal health. nih.gov It exists in biological systems primarily as boric acid. nih.gov Research into the biometabolism of boron explores its broad range of physiological effects, which occur at low concentrations, while also noting its toxicity at higher levels. nih.gov Although an absolute dietary requirement for boron in humans has not been definitively established, there is growing evidence of its significance. nih.gov The typical dietary intake for humans is estimated to be 1-2 mg per day. nih.gov The mechanisms of boron's action, transport, and function within biological systems are active areas of scientific investigation. nih.gov

Mechanisms of Enzyme Inhibition and Protein Interaction (e.g., Proteasome Inhibition)

The electrophilic nature of the boron atom in boronic acids, the functional group of which this compound is the simplest inorganic example, is central to their mechanism of enzyme inhibition. Boronic acid derivatives are recognized as potent inhibitors of serine proteases, with the proteasome being a key target in cancer therapy. nih.gov

The mechanism of inhibition hinges on the vacant p-orbital of the sp²-hybridized boron atom, which acts as a Lewis acid. mdpi.com This allows it to readily accept a pair of electrons from a nucleophilic amino acid residue, such as the N-terminal threonine hydroxyl group within the active site of the 26S proteasome. nih.gov This interaction leads to the formation of a stable, tetrahedral boronate adduct, which is a reversible covalent bond. researchgate.net This adduct mimics the transition state of peptide hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov The inhibition of the proteasome disrupts cellular protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

The ¹¹B isotope is particularly valuable for elucidating these interactions. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the boron's hybridization state. nih.gov A significant upfield shift in the ¹¹B NMR signal is observed when the trigonal (sp²) boronic acid binds to the enzyme's active site, confirming the formation of the tetrahedral (sp³) inhibitory complex. nih.gov This analytical technique is crucial for studying the binding kinetics and structural details of how boron-containing inhibitors interact with their target proteins, thereby guiding the design of more potent and selective drugs. nih.govnsf.gov

| Finding | Mechanism/Interaction | Significance in Drug Design | Key Analytical Technique |

|---|---|---|---|

| Formation of Tetrahedral Adduct | The sp² hybridized boron atom in boronic acids forms a reversible covalent bond with the N-terminal threonine in the proteasome's active site, changing to an sp³ hybridized state. nih.govresearchgate.net | This stable intermediate effectively blocks the proteasome's function, leading to apoptosis in cancer cells. nih.gov | ¹¹B NMR Spectroscopy nih.gov |

| Transition-State Mimicry | The tetrahedral boronate complex mimics the natural transition state of substrate hydrolysis by the enzyme. nih.gov | Allows for the design of highly potent and selective enzyme inhibitors. | X-ray Crystallography, NMR Spectroscopy |

| Lewis Acid Character | The vacant p-orbital on the boron atom makes it electrophilic and allows it to accept electrons from nucleophilic residues in the enzyme active site. mdpi.com | This fundamental property is the basis for the covalent inhibitory mechanism of boronic acid-based drugs. | Computational Modeling, Spectroscopic Analysis |

Design and Development of Boron-Containing Therapeutics (e.g., Boron Neutron Capture Therapy Agents)

The design of boron-containing therapeutics is a rapidly advancing field, with Boron Neutron Capture Therapy (BNCT) being a prominent example. BNCT is a binary cancer therapy that relies on the selective accumulation of a boron-containing agent in tumor cells. xml-journal.net While the therapeutically active isotope for traditional BNCT is boron-10 (B1234237) (¹⁰B), which captures a neutron and releases cell-destroying alpha particles, the stable ¹¹B isotope, and by extension trihydroxy(¹¹B)borane, plays a crucial role in the research and development of BNCT agents. bohrium.comresearchgate.net

Due to its favorable properties for NMR spectroscopy, ¹¹B is used extensively in preclinical studies to understand the pharmacokinetics, metabolism, and cellular uptake of new boron delivery agents. researchgate.net Researchers can use ¹¹B NMR to track the distribution of these agents in biological systems, providing invaluable data for optimizing their design to achieve higher tumor selectivity and retention. bohrium.com This is essential for ensuring that a sufficient concentration of boron reaches the tumor for effective therapy while minimizing exposure to healthy tissue. researchgate.net

Furthermore, a newer modality, Boron Proton-Capture Enhanced Proton Therapy (BPCEPT), specifically utilizes the ¹¹B isotope. nih.gov In BPCEPT, proton beam irradiation of ¹¹B that has accumulated in a tumor induces a nuclear reaction, producing high-energy alpha particles that enhance the therapeutic effect of the proton therapy. nih.gov The development of effective ¹¹B delivery agents is therefore a primary focus of research in this emerging field. Trihydroxy(¹¹B)borane serves as a fundamental starting material and reference compound in the synthesis and evaluation of these advanced therapeutic agents.

| Therapeutic Modality | Role of Trihydroxy(¹¹B)borane | Research Application | Significance |

|---|---|---|---|

| Boron Neutron Capture Therapy (BNCT) | Serves as a non-radioactive, NMR-active probe for developing ¹⁰B delivery agents. researchgate.net | Used in ¹¹B NMR and MRI studies to investigate the metabolism, pharmacokinetics, and biodistribution of potential BNCT drugs. bohrium.comresearchgate.net | Facilitates the design of more effective and tumor-selective ¹⁰B carriers for clinical use. |

| Boron Proton-Capture Enhanced Proton Therapy (BPCEPT) | The direct precursor or fundamental building block for ¹¹B-containing therapeutic agents. nih.gov | Development and characterization of compounds that can deliver a high concentration of ¹¹B to tumor tissues for proton therapy enhancement. nih.gov | Enables a novel radiotherapeutic strategy that leverages the nuclear properties of the ¹¹B isotope. |

Research Avenues in Anti-Infective and Anti-Cancer Agents Based on Boron Compounds

The foundational chemistry of this compound (boric acid) and its simple derivatives has inspired significant research into novel anti-infective and anti-cancer agents. The ability of the boron atom to form reversible covalent bonds with biological nucleophiles is a key feature being exploited in these areas. researchgate.net

Anti-Infective Research: In the field of anti-infectives, boron-containing compounds are being developed as inhibitors of critical bacterial enzymes. For instance, cyclic boronic acid derivatives have been designed as potent inhibitors of β-lactamases, the enzymes responsible for bacterial resistance to penicillin-based antibiotics. nih.gov The boron atom interacts with the catalytic serine residue in the β-lactamase active site, neutralizing the enzyme and restoring the efficacy of the antibiotic. nih.gov Research in this area focuses on designing boron compounds with high selectivity for bacterial enzymes over human ones.

Anti-Cancer Research: In oncology, beyond proteasome inhibition, boric acid itself has been shown to inhibit the proliferation of various cancer cell lines, including prostate and lung cancer. tandfonline.comnih.gov Studies suggest that boric acid can induce cell cycle arrest at the G2/M phase and upregulate pro-apoptotic genes. nih.gov Another innovative strategy involves using the boronic acid moiety as a "prodrug" trigger. tandfonline.com In this approach, a boronic acid is attached to a potent chemotherapy agent, temporarily inactivating it. The higher levels of reactive oxygen species (ROS) present in the tumor microenvironment can selectively cleave the carbon-boron bond, releasing the active drug directly at the cancer site and reducing systemic toxicity. tandfonline.com These research avenues demonstrate the versatility of the boronic acid functional group, originating from the simple structure of this compound, in creating next-generation targeted therapies.

| Research Area | Therapeutic Strategy | Underlying Mechanism | Example Application/Target |

|---|---|---|---|

| Anti-Infective | Enzyme Inhibition | The boron atom forms a reversible covalent bond with serine residues in the active sites of bacterial enzymes. nih.gov | β-Lactamase inhibitors to overcome antibiotic resistance. nih.gov |

| Anti-Cancer | Induction of Apoptosis | Boric acid has been shown to cause cell cycle arrest and upregulate tumor suppressor genes in cancer cells. nih.gov | Inhibition of proliferation in lung and prostate cancer cell lines. tandfonline.comnih.gov |

| Anti-Cancer (Prodrugs) | Tumor-Targeted Drug Release | The carbon-boron bond in certain boronic acid derivatives can be cleaved by the high concentration of reactive oxygen species (ROS) in tumors. tandfonline.com | Selective release of cytotoxic agents within the tumor microenvironment. tandfonline.com |

Interdisciplinary Research Perspectives on Trihydroxy 11b Borane